(9H-fluoren-9-yl)methyl ((R)-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-oxo-1-(4-(pyridin-4-yl)piperazin-1-yl)hexan-2-yl)amino)-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
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Overview
Description
The compound “(9H-fluoren-9-yl)methyl (®-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-oxo-1-(4-(pyridin-4-yl)piperazin-1-yl)hexan-2-yl)amino)-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate” is a complex organic molecule that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. A possible synthetic route could include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) protection to safeguard amino groups during subsequent reactions.
Coupling Reactions: Employing peptide coupling reagents such as EDCI or DCC to form amide bonds between the fluorenyl moiety and the amino acid derivatives.
Introduction of Dibromo-Hydroxyphenyl Group: Utilizing bromination reactions to introduce bromine atoms into the phenyl ring.
Final Deprotection: Removing the Boc protecting groups under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Purification Techniques: Implementing chromatography or crystallization methods to purify the final product.
Quality Control: Employing analytical techniques such as HPLC, NMR, and mass spectrometry to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of bromine atoms with nucleophiles to form new derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigating its potential as a therapeutic agent due to its unique structural features.
Bioconjugation: Utilizing the compound in the development of bioconjugates for targeted drug delivery.
Medicine
Pharmacology: Studying its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.
Diagnostics: Exploring its use in diagnostic assays and imaging techniques.
Industry
Materials Science: Incorporating the compound into polymers or materials with specific properties.
Chemical Manufacturing: Using the compound as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme to inhibit its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication or transcription.
Comparison with Similar Compounds
Similar Compounds
(9H-fluoren-9-yl)methyl (®-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-oxo-1-(4-(pyridin-4-yl)piperazin-1-yl)hexan-2-yl)amino)-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate: Similar compounds may include other fluorenyl derivatives, pyridinyl-piperazine compounds, and dibromo-hydroxyphenyl derivatives.
Uniqueness
Structural Complexity: The combination of fluorenyl, pyridinyl-piperazine, and dibromo-hydroxyphenyl groups makes this compound unique.
Functional Diversity:
This framework should provide a comprehensive overview of the compound and its various aspects
Properties
Molecular Formula |
C44H50Br2N6O7 |
---|---|
Molecular Weight |
934.7 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C44H50Br2N6O7/c1-44(2,3)59-42(56)48-17-9-8-14-37(41(55)52-22-20-51(21-23-52)29-15-18-47-19-16-29)49-40(54)38(26-28-24-35(45)39(53)36(46)25-28)50-43(57)58-27-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34/h4-7,10-13,15-16,18-19,24-25,34,37-38,53H,8-9,14,17,20-23,26-27H2,1-3H3,(H,48,56)(H,49,54)(H,50,57)/t37-,38+/m0/s1 |
InChI Key |
DHKYACODIMFFOG-QPPIDDCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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